2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
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Description
“2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1172375-78-8 . It has a molecular weight of 168.2 and its IUPAC name is the same as the common name . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” is 1S/C8H12N2O2/c1-3-7(8(11)12)10-5-6(2)4-9-10/h4-5,7H,3H2,1-2H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
“2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” is a powder at room temperature . It has a molecular weight of 168.2 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
1. Treatment of Idiopathic Pulmonary Fibrosis
2-(4-methyl-1H-pyrazol-1-yl)butanoic acid derivatives have been studied for their potential in treating idiopathic pulmonary fibrosis. (Procopiou et al., 2018) describe the discovery of a nonpeptidic αvβ6 integrin inhibitor, which showed promising properties for inhaled treatment of this condition. Similarly, (Anderson et al., 2016) discuss the synthesis of a related compound, highlighting its potential therapeutic application.
2. Cancer Treatment
Research has also explored the use of pyrazole derivatives in cancer treatment. (ヘンリー,ジェームズ, 2006) investigated a compound with a pyrazole component that inhibits Aurora A, an enzyme implicated in cancer progression.
3. ACE Inhibitory Activity
Pyrazole derivatives have been synthesized and evaluated for their angiotensin converting enzyme (ACE) inhibitory activity, which is relevant for cardiovascular diseases. (Kantevari et al., 2011) detail the synthesis of these compounds and their biological testing.
4. Development of Synthetic Ion Channels
The application in the creation of synthetic ion channels for potential use in nanofluidic devices has been explored. (Ali et al., 2012) utilized a related compound to demonstrate the optical gating of synthetic ion channels.
5. Antibacterial and Antioxidant Properties
Pyrazoline derivatives have been evaluated for their antibacterial and antioxidant properties. (Govindaraju et al., 2012) investigated a series of these compounds, analyzing their potential medicinal applications.
6. Coordination Chemistry and Catalysis
Research has also focused on the use of pyrazole derivatives in coordination chemistry and catalysis. (Matiwane et al., 2020) synthesized zinc complexes using pyrazolyl compounds and evaluated them as catalysts for the copolymerization of CO2 and cyclohexene oxide.
properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-5-6(2)4-9-10/h4-5,7H,3H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMKGAITREJPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1H-pyrazol-1-yl)butanoic acid |
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